molecular formula C25H26N2O7 B12384929 Fmoc-Gly-Gly-allyl propionate

Fmoc-Gly-Gly-allyl propionate

Cat. No.: B12384929
M. Wt: 466.5 g/mol
InChI Key: CCNNYDKFKPLPIC-OAQYLSRUSA-N
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Description

Fmoc-Gly-Gly-allyl propionate is a synthetic peptide derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, two glycine residues, and an allyl propionate ester. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and ease of removal under basic conditions (e.g., piperidine) . The allyl propionate moiety serves as an orthogonal protecting group, which can be selectively cleaved via palladium-catalyzed deprotection, enabling sequential synthesis of complex peptides .

Properties

Molecular Formula

C25H26N2O7

Molecular Weight

466.5 g/mol

IUPAC Name

(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid

InChI

InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1

InChI Key

CCNNYDKFKPLPIC-OAQYLSRUSA-N

Isomeric SMILES

C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

C=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Gly-Gly-allyl propionate typically involves the protection of glycine residues with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The allyl propionate moiety is introduced through esterification reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for solid-phase peptide synthesis (SPPS). The use of protective groups and controlled reaction conditions ensures the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Gly-Gly-allyl propionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include epoxides, reduced glycine derivatives, and substituted glycine compounds. These products have diverse applications in chemical synthesis and drug development .

Scientific Research Applications

Fmoc-Gly-Gly-allyl propionate is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of Fmoc-Gly-Gly-allyl propionate involves its role as a cleavable linker. In the context of antibody-drug conjugates, the compound facilitates the attachment of therapeutic agents to antibodies. Upon reaching the target site, the linker is cleaved, releasing the active drug. This targeted delivery mechanism enhances the efficacy and reduces the side effects of the therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) Fmoc-Gly-Pro
  • Structure : Fmoc-protected dipeptide with glycine and proline residues .
  • Key Differences :
    • Proline introduces a rigid cyclic structure, altering peptide conformation, whereas glycine provides flexibility.
    • Lacks the allyl propionate group, making it less versatile for orthogonal deprotection strategies.
  • Applications : Used in SPPS for proline-containing peptides; its safety data sheet highlights handling precautions (e.g., ventilation, PPE) relevant to Fmoc-protected compounds .
(b) Phenylpropionylglycine
  • Structure : N-acylated glycine derivative with a phenylpropionyl group .
  • Key Differences: Non-peptidic backbone vs. the dipeptide structure of Fmoc-Gly-Gly-allyl propionate. Found in biological systems (HMDB ID: HMDB0000860) as a metabolite, unlike the synthetic Fmoc derivative .
(c) Fmoc-Ala-Ser(CMe,Mepro)-OH
  • Structure: Fmoc-protected amino acid with serine side-chain modifications .
  • Key Differences :
    • Serine’s hydroxyl group is modified with methyl and methylproline groups, enhancing steric hindrance.
    • Allyl propionate in this compound offers distinct reactivity for selective cleavage compared to side-chain modifications .
  • Applications : Used in synthesizing glycosylated or branched peptides.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Fmoc-Gly-Gly-allyl propionate, and how can coupling efficiency be optimized?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method, utilizing Fmoc chemistry. The allyl propionate group acts as an orthogonal protecting moiety for carboxylates. Coupling efficiency is enhanced by:

  • Using activating agents like HBTU/HATU with bases (e.g., DIPEA) in DMF or NMP solvents .
  • Monitoring coupling completion via Kaiser test or LC-MS to detect unreacted amines .
  • Double coupling steps for sterically hindered residues to minimize incomplete reactions .

Q. How should researchers characterize the purity and identity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use reverse-phase C18 columns with gradients of water/acetonitrile (0.1% TFA) to assess purity. A purity threshold of ≥98% (HPLC) is typical for research-grade compounds .
  • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ ion for CₙHₘNₓOᵧ).
  • NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆) verifies structural integrity, focusing on Fmoc (δ 7.2–7.8 ppm) and allyl propionate (δ 4.5–5.5 ppm) signals .

Q. What are the best practices for storing this compound to ensure long-term stability?

  • Methodological Answer :

  • Store desiccated at -20°C in airtight, light-resistant containers to prevent hydrolysis of the allyl ester or Fmoc group .
  • Pre-dissolve aliquots in anhydrous DMF for immediate use to minimize repeated freeze-thaw cycles .

Advanced Research Questions

Q. What experimental strategies can prevent premature deprotection of the allyl propionate group during peptide elongation?

  • Methodological Answer :

  • Use orthogonal protection schemes (e.g., allyl for carboxylates, Fmoc for amines). The allyl group is stable under basic Fmoc deprotection conditions (20% piperidine/DMF) but cleavable via Pd(0)/PhSiH₃ in THF .
  • Avoid prolonged exposure to nucleophilic reagents (e.g., primary amines) that may hydrolyze the ester .

Q. How does the allyl propionate moiety influence the solubility and reactivity of this compound in different solvent systems?

  • Methodological Answer :

  • Solubility : The allyl propionate group increases hydrophobicity, requiring polar aprotic solvents (DMF, NMP) for dissolution. Compare solubility with methyl or tert-butyl esters to optimize reaction conditions .
  • Reactivity : The electron-withdrawing nature of the ester may reduce nucleophilicity of the carboxylate, necessitating stronger activators (e.g., PyBOP) for efficient coupling .

Q. What analytical techniques are most effective in resolving and quantifying this compound in complex peptide mixtures?

  • Methodological Answer :

  • 2D-LC-MS/MS : Combines hydrophilic interaction liquid chromatography (HILIC) with reverse-phase separation for high-resolution analysis of protected peptides .
  • Ion Mobility Spectrometry (IMS) : Differentiates isomers based on collision cross-section, critical for detecting deprotection byproducts .

Q. How can researchers design experiments to study the kinetic parameters of allyl propionate deprotection under varying catalytic conditions?

  • Methodological Answer :

  • Use real-time monitoring via UV-Vis spectroscopy (tracking Pd(0)-mediated allyl cleavage at 280 nm) .
  • Compare catalytic systems (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) in THF/H₂O mixtures to optimize reaction rates and selectivity .

Q. What are the common side reactions encountered during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer :

  • Racemization : Minimize by coupling at 0–4°C and using additives like Oxyma Pure .
  • Incomplete Deprotection : Optimize Pd(0) catalyst concentration (0.1–0.5 eq) and reaction time (1–2 hr) to ensure complete allyl removal .
  • Aggregation : Incorporate chaotropic agents (e.g., 0.1 M HOBt) to improve solubility during SPPS .

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